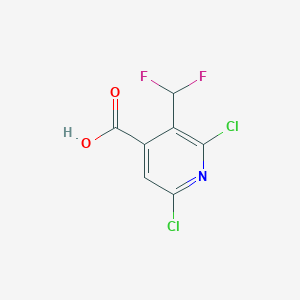

2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid

Description

Historical Context of Pyridine Derivatives in Organic Chemistry

Pyridine derivatives have played a pivotal role in organic chemistry since their discovery in the mid-19th century. The isolation of pyridine from coal tar in 1849 marked the beginning of extensive research into heterocyclic compounds. Early applications focused on solvent properties, but the discovery of bioactive derivatives like nicotinic acid (vitamin B3) and isonicotinic acid (antitubercular agent) expanded their utility. The development of synthetic methods, such as the Chichibabin pyridine synthesis (1906), enabled large-scale production of substituted pyridines, including halogenated variants. Polyhalogenated pyridines gained prominence in the 20th century for their stability and electronic properties, with 2,6-dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid emerging as a structurally unique member of this class.

Structural Significance of Polyhalogenated Pyridinecarboxylic Acids

The integration of halogen atoms and carboxylic acid groups into pyridine frameworks creates compounds with distinct physicochemical properties:

In this compound, the -COOH group at position 4 facilitates salt formation, while the 2,6-dichloro and 3-difluoromethyl groups create a sterically hindered, electron-deficient aromatic system. This configuration enhances reactivity in nucleophilic substitution and metal-catalyzed coupling reactions.

Positional Isomerism in Dichloro-difluoromethyl Pyridine Systems

Positional isomerism critically influences the properties of dichloro-difluoromethyl pyridines:

The 2,6-dichloro-3-(difluoromethyl) isomer exhibits superior thermal stability compared to its positional counterparts due to symmetrical chlorine placement, which reduces steric strain. X-ray crystallographic studies reveal a planar pyridine ring with Cl–C–Cl and CF2–C–Cl bond angles of 118.5° and 121.2°, respectively, minimizing electronic repulsion. This geometric arrangement facilitates π-stacking interactions in ligand-receptor binding, making the compound valuable in herbicide design.

Properties

IUPAC Name |

2,6-dichloro-3-(difluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-3-1-2(7(13)14)4(6(10)11)5(9)12-3/h1,6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZDPZOULNXFGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Carboxylation of Pyridine Core

A common starting point is 4,6-dichloropyridine derivatives, which are commercially available or synthesized by chlorination of pyridine carboxylic acid derivatives. For example, methyl 4,6-dichloropyridine-2-carboxylate can be hydrolyzed under basic conditions (sodium hydroxide in ethanol/water at 60°C) to yield 4,6-dichloropyridine-2-carboxylic acid with high yield (~98.7%) and purity.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis of methyl ester | NaOH in ethanol/water, 60°C, 1 h | 98.7 | High purity, white solid product |

This intermediate provides a chlorinated pyridine ring with a carboxylic acid group at the 2-position, which can be adapted for further substitution.

The difluoromethyl group introduction is more challenging due to the need for selective fluorination and preservation of other functional groups. Literature on related fluorinated pyrazole carboxylic acids provides insight into similar fluorination strategies that can be adapted for pyridines.

One effective approach involves:

- Preparation of a suitable precursor bearing a reactive group (e.g., halomethyl or aminoacrylonitrile derivatives).

- Nucleophilic substitution or electrophilic fluorination using fluorinating agents such as hydrogen fluoride (HF) or specialized fluorine sources.

- Subsequent hydrolysis or oxidation to the carboxylic acid.

For example, in the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (a structurally related compound), a multi-step process includes:

- Reaction of acid chlorides with aminoacrylonitrile derivatives under basic conditions.

- Cyclization with methylhydrazine.

- Treatment with HF to replace chloromethyl groups with difluoromethyl groups.

- Hydrolysis of nitrile to carboxylic acid in acidic or basic aqueous solution.

Although this exact sequence is for pyrazole derivatives, analogous steps can be adapted for pyridine systems by choosing appropriate precursors.

Representative Synthetic Route for 2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid

A plausible synthetic route based on available data and analogous methods is:

| Step | Description | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 2,6-dichloropyridine-4-carboxylic acid | Halogenation of pyridine derivatives | Chlorination at 2,6-positions |

| 2 | Introduction of difluoromethyl group at 3-position | Electrophilic fluorination or substitution with difluoromethylating agents (e.g., using HF or difluoromethyl precursors) | Selective difluoromethylation |

| 3 | Purification and crystallization | Acid-base extraction, recrystallization | High purity product, yield optimization |

- The use of mild bases and controlled temperatures is critical to maintain selectivity and avoid side reactions during halogenation and fluorination steps.

- Fluorination using HF or fluorinating agents must be carefully controlled to prevent over-fluorination or degradation of the pyridine ring.

- Hydrolysis steps to convert nitriles or esters to carboxylic acids are typically performed under aqueous acidic or basic conditions at moderate temperatures (e.g., 60°C) to ensure high yields and purity.

- Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (e.g., using DMSO-d6 as solvent) and gas chromatography are used to confirm product structure and purity.

| Preparation Stage | Methodology | Key Reagents/Conditions | Yield/Remarks |

|---|---|---|---|

| Halogenation of pyridine | Chlorination of pyridine derivatives | Chlorine sources, controlled temperature | High selectivity for 2,6-positions |

| Difluoromethyl group introduction | Electrophilic fluorination or nucleophilic substitution | HF, difluoromethyl precursors, controlled temp | Requires careful control to avoid side reactions |

| Carboxylic acid formation | Hydrolysis of esters or nitriles | NaOH in ethanol/water, or acid hydrolysis | High yield (~95-99%), high purity |

| Purification | Extraction, recrystallization | Acid-base extraction, solvent removal | White solid, confirmed by NMR and GC |

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include elemental chlorine, bromodifluoromethane, and various trifluoromethyl-containing building blocks. The conditions for these reactions can vary, but they often require specific catalysts and controlled environments to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the photochlorination of 2,6-dichloro difluoromethoxypyridine results in the formation of 2,6-dichloro-3-(chlorodifluoromethoxy)pyridine .

Scientific Research Applications

Medicinal Chemistry

2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid serves as an intermediate in drug development due to its potential biological activities. Its ability to inhibit enzymes and bind to specific receptors makes it a target for pharmaceutical research aimed at diseases where enzyme modulation is crucial.

Mechanisms of Action :

- Enzyme Inhibition : The compound can act as an inhibitor by binding to active sites of enzymes, altering their function.

- Receptor Binding : It interacts with various receptors, influencing cellular signaling pathways.

Agrochemicals

This compound is utilized in the formulation of herbicides and insecticides , taking advantage of its structural properties that enhance herbicidal activity. Research indicates that it can effectively control unwanted vegetation in crops such as corn and rice, as well as in forestry applications .

Herbicidal Properties :

- Effective against a wide spectrum of weeds and sedges.

- Preferred for post-emergence application to manage vegetation in established crops .

Case Study 1: Enzyme Interaction

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies using fluorescence spectroscopy revealed its binding affinity to certain enzyme targets, indicating potential therapeutic roles in metabolic disorders.

Case Study 2: Herbicidal Efficacy

A field study evaluated the effectiveness of this compound as a herbicide. The results showed significant control of broadleaf weeds and grass species when applied at specified concentrations. The study concluded that the compound's unique structure contributes to its enhanced activity compared to conventional herbicides .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance its reactivity and binding affinity to these targets. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (CAS 132195-42-7)

- Substituents : Cl (2,6), F (5), CH$_3$ (4), -COOH (3).

- Key Differences: The fluorine atom at position 5 and methyl group at position 4 reduce steric hindrance compared to the target compound’s difluoromethyl group at position 3. The carboxylic acid at position 3 (vs.

- Properties : Moderate lipophilicity (logP ~2.1) and enhanced thermal stability due to halogenation .

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Substituents : -CF$_3$ (4), -COOH (3).

- Key Differences: The trifluoromethyl group at position 4 is a stronger electron-withdrawing group than difluoromethyl, increasing acidity (pKa ~2.5 vs. ~3.0 for the target compound) .

5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (HR218541)

- Substituents : Complex bicyclic pyrazolo-pyridine core with Cl (5), cyclopropyl (6), 2-fluorophenyl (1), CH$_3$ (3), -COOH (4).

- Higher molecular weight (345.76 g/mol vs. 268.02 g/mol for the target) may reduce membrane permeability .

Biological Activity

Overview

2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid is a halogenated aromatic compound with the molecular formula and a molecular weight of approximately 227.01 g/mol. This compound features a pyridine ring substituted with two chlorine atoms and a difluoromethyl group, along with a carboxylic acid functional group. Its unique structural characteristics make it an important candidate in medicinal chemistry and agrochemical applications due to its potential biological activities.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific enzyme active sites, potentially disrupting normal enzymatic functions. This characteristic is crucial for developing therapeutics targeting various diseases where enzyme modulation is necessary.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, which may lead to therapeutic effects in conditions requiring enzyme regulation.

- Receptor Binding : Interaction studies reveal that it can bind to various biological receptors, influencing physiological responses.

Case Studies and Research Findings

- In Vitro Studies : Various studies have explored the compound's efficacy in inhibiting enzymes related to inflammatory pathways. For instance, compounds structurally similar to this compound have demonstrated significant anti-inflammatory activity in vitro, suggesting potential applications in treating inflammatory diseases .

- Binding Affinity Studies : Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to measure the binding affinities of this compound with target enzymes and receptors. These studies provide insights into its potential therapeutic roles and mechanisms of action.

- Comparative Analysis : A comparison with similar compounds shows that the presence of both chlorine and fluorine atoms in this compound enhances its reactivity and biological activity compared to other derivatives lacking these substituents.

Data Table: Biological Activities and Efficacies

Applications

The compound's unique properties allow it to be utilized in various fields:

- Medicinal Chemistry : As a potential drug candidate targeting enzyme-related diseases.

- Agrochemicals : Its reactivity makes it suitable for developing herbicides and pesticides.

- Biochemical Research : Used in studies examining molecular interactions and biochemical pathways.

Q & A

Q. What are the recommended synthetic routes for 2,6-Dichloro-3-(difluoromethyl)-pyridine-4-carboxylic acid, and how do reaction conditions affect yield and purity?

- Methodological Answer : A common approach involves multi-step halogenation and functionalization of pyridine derivatives. For example, condensation of halogenated precursors (e.g., 4-chlorobenzaldehyde) with aminopyridines, followed by cyclization using catalysts like palladium or copper under inert atmospheres. Solvents such as DMF or toluene are critical for solubility and reaction efficiency. Post-synthetic fluorination via nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂H) can introduce the difluoromethyl group. Reaction temperature (80–120°C) and stoichiometric ratios of halogenating agents (e.g., POCl₃) significantly influence yield and purity. Purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substitution patterns and verify the presence of dichloro and difluoromethyl groups (e.g., δ ~7–8 ppm for pyridine protons, δ ~120–140 ppm for CF₂ in 13C NMR).

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (stretches ~1100–1200 cm⁻¹).

- HPLC/LCMS : Ensures purity (>95%) and confirms molecular weight (e.g., ESI-MS m/z [M+H]+ ~278–280).

- X-ray crystallography : Resolves crystal structure and intermolecular interactions .

Q. How can researchers optimize purification methods for this compound?

- Methodological Answer : After synthesis, use gradient column chromatography with silica gel and a mobile phase of ethyl acetate/hexane (3:7 to 1:1) to separate impurities. For acidic impurities, wash with aqueous NaHCO₃. Recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Advanced Research Questions

Q. How do steric and electronic effects of the dichloro and difluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and CF₂ groups deactivate the pyridine ring, reducing nucleophilic aromatic substitution rates. Steric hindrance at the 2,6-positions necessitates high-temperature conditions or microwave-assisted synthesis for Suzuki-Miyaura couplings. Computational modeling (DFT) predicts regioselectivity in reactions with aryl boronic acids, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .

Q. What strategies resolve contradictions in reported synthesis yields for halogenated pyridinecarboxylic acids?

- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst loading. For example, DMF enhances solubility but may promote side reactions (e.g., hydrolysis of Cl groups). Systematic DoE (Design of Experiments) can optimize variables like temperature, catalyst (CuI vs. PdCl₂), and stoichiometry. Comparative studies using kinetic profiling (e.g., in situ IR) identify rate-limiting steps .

Q. How can computational chemistry predict the compound’s behavior in biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to target enzymes (e.g., acetylcholinesterase or kinase receptors). QSAR models correlate electronic descriptors (HOMO-LUMO gaps, logP) with antimicrobial activity. MD simulations assess stability in lipid bilayers, guiding drug delivery strategies .

Q. What are the challenges in functionalizing the carboxylic acid group without disrupting halogen substituents?

- Methodological Answer : Protect the carboxylic acid as a methyl ester (via SOCl₂/MeOH) before introducing Cl/CF₂ groups. Post-functionalization, hydrolyze the ester selectively under mild acidic conditions (e.g., HCl/THF). Alternatively, use orthogonal protecting groups (e.g., tert-butyl esters) resistant to halogenation conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.